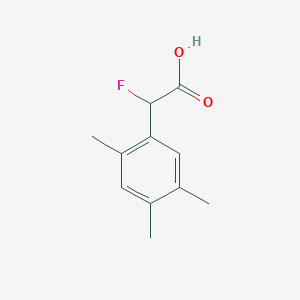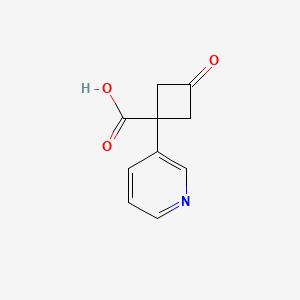
3-Oxo-1-(pyridin-3-yl)cyclobutane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Oxo-1-(pyridin-3-yl)cyclobutane-1-carboxylic acid: is an organic compound with the molecular formula C10H9NO3 . It is a derivative of cyclobutane, featuring a pyridine ring attached to the cyclobutane structure. This compound is significant in various fields, including pharmaceuticals, organic synthesis, and scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Oxo-1-(pyridin-3-yl)cyclobutane-1-carboxylic acid can be achieved through multiple synthetic routes. One common method involves the reaction of acetone, bromine, and malononitrile as raw materials. The solvents used in this process include ethanol, dimethylformamide (DMF), and water. Sodium iodide acts as an activating agent, while tetrabutylammonium bromide (TBAB) serves as a phase transfer catalyst. The reaction proceeds through a three-step process .
Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of specialized equipment and controlled environments to maintain the desired reaction parameters.
Análisis De Reacciones Químicas
Types of Reactions: 3-Oxo-1-(pyridin-3-yl)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or other reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
3-Oxo-1-(pyridin-3-yl)cyclobutane-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is employed in the study of biological pathways and mechanisms, particularly in enzyme inhibition and receptor binding studies.
Medicine: It serves as a precursor for the development of pharmaceuticals, including inhibitors for enzymes such as JAK, CETP, and PDE10.
Mecanismo De Acción
The mechanism of action of 3-Oxo-1-(pyridin-3-yl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biological processes, including signal transduction, cell proliferation, and inflammation. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
- 3-Oxocyclobutanecarboxylic acid
- 3-Oxo-1-(pyridin-3-yl)cyclobutane-1-carbonitrile
Comparison: 3-Oxo-1-(pyridin-3-yl)cyclobutane-1-carboxylic acid is unique due to the presence of the pyridine ring, which imparts distinct chemical and biological properties. Compared to 3-Oxocyclobutanecarboxylic acid, the pyridine ring enhances its ability to interact with biological targets, making it more effective in pharmaceutical applications. The compound’s structure also allows for greater versatility in chemical reactions and synthesis .
Propiedades
Fórmula molecular |
C10H9NO3 |
|---|---|
Peso molecular |
191.18 g/mol |
Nombre IUPAC |
3-oxo-1-pyridin-3-ylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C10H9NO3/c12-8-4-10(5-8,9(13)14)7-2-1-3-11-6-7/h1-3,6H,4-5H2,(H,13,14) |
Clave InChI |
SXHYMYUIYRMHMB-UHFFFAOYSA-N |
SMILES canónico |
C1C(=O)CC1(C2=CN=CC=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,3-Bis(1-phenyl-1H-benzo[d]imidazol-2-yl)benzene](/img/structure/B13077496.png)

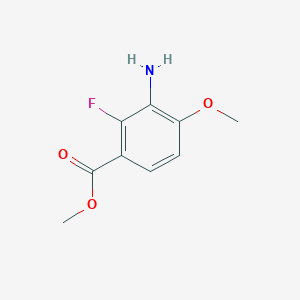

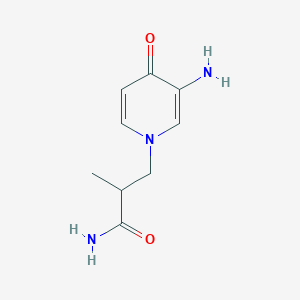
![tert-butyl (3R,4S)-4-(tert-butylsulfinylamino)-3-methyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13077519.png)
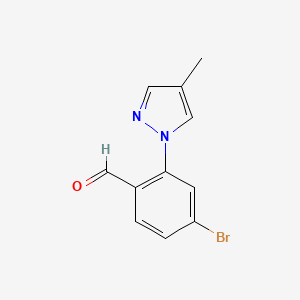
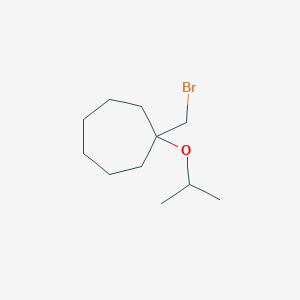
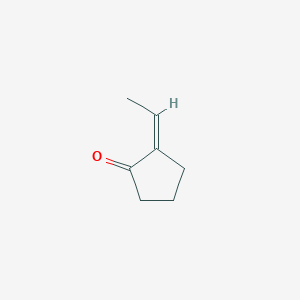

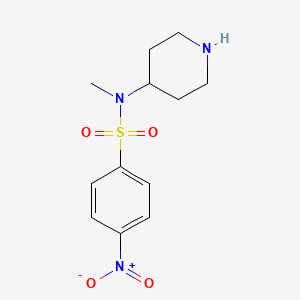
![2-Propylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13077538.png)
